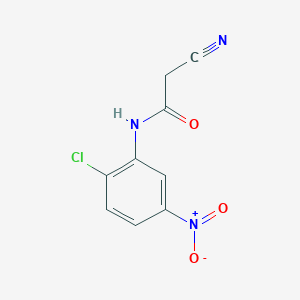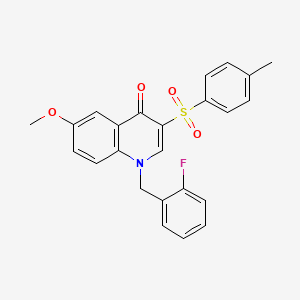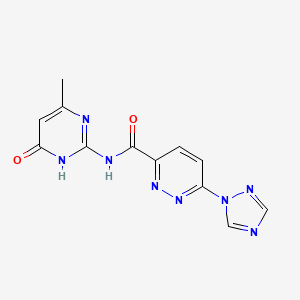![molecular formula C17H16N2OS2 B3005199 Methyl 2-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl sulfide CAS No. 339015-38-2](/img/structure/B3005199.png)
Methyl 2-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a type of organic sulfur compound, specifically a sulfide. It contains an oxadiazole ring, which is a five-membered ring containing two oxygen atoms and two nitrogen atoms . The presence of the methylbenzyl group indicates a benzene ring attached to a methyl group, which could contribute to the compound’s overall properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the oxadiazole ring and the benzyl group. These groups could potentially influence the compound’s shape, polarity, and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors like its exact molecular structure and the nature of its constituent groups. For example, the presence of the sulfide and oxadiazole groups could influence its solubility, stability, and reactivity .Applications De Recherche Scientifique
Computational and Pharmacological Evaluation
Methyl 2-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl sulfide and its derivatives have been studied for their computational and pharmacological potential. Research has shown that these compounds exhibit binding and moderate inhibitory effects in assays related to epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX). This suggests their potential application in tumor inhibition and as analgesic and anti-inflammatory agents (Faheem, 2018).
Crystal Structure and Biological Studies
The crystal structure of related 1,3,4-oxadiazole derivatives has been analyzed, revealing intermolecular hydrogen bonds that play a significant role in their stability and biological activity. These compounds have shown antibacterial and potent antioxidant activities, particularly against Staphylococcus aureus, indicating their relevance in the development of new antimicrobial and antioxidant agents (Karanth et al., 2019).
Antitubercular Activity
1,3,4-oxadiazoles derivatives have demonstrated outstanding in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains, with no activity against other tested bacteria or fungi. This selective antimycobacterial effect, coupled with low in vitro toxicities, positions these compounds as promising candidates for antitubercular therapy (Karabanovich et al., 2016).
Corrosion Inhibition Properties
The 1,3,4-oxadiazole derivatives have been evaluated for their corrosion inhibition abilities toward mild steel in sulphuric acid. These studies are crucial for industrial applications, particularly in preventing material degradation (Ammal et al., 2018).
Anticancer Evaluation
Several 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their anticancer activity against various cancer cell lines. This research underscores the potential of these compounds in the development of novel anticancer therapeutics (Ravinaik et al., 2021).
Orientations Futures
Propriétés
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]-5-(2-methylsulfanylphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c1-12-7-9-13(10-8-12)11-22-17-19-18-16(20-17)14-5-3-4-6-15(14)21-2/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKIQKGLVIMFRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(O2)C3=CC=CC=C3SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl sulfide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-Dimethylphenyl)-3-hydroxy-4-[(Z)-[(4-nitrophenyl)hydrazinylidene]methyl]isoquinolin-1-one](/img/structure/B3005116.png)
![5-[(4-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(2-methylpropyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B3005117.png)

![N-(2,4-dimethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B3005122.png)
![(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(4-hydroxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3005124.png)

![3-(1H-benzo[d]imidazol-2-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B3005127.png)


![2-Chloro-N-[1-(2-methoxyethyl)cyclobutyl]propanamide](/img/structure/B3005132.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B3005134.png)
![3-Isopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3005136.png)
